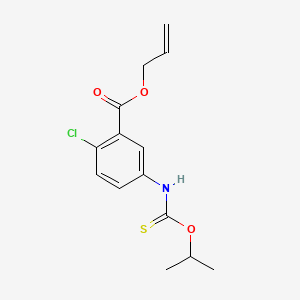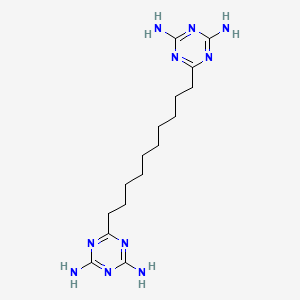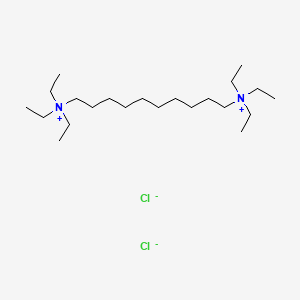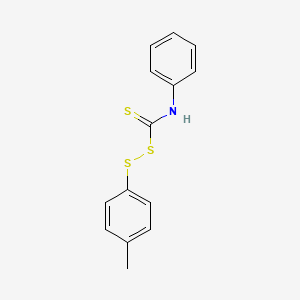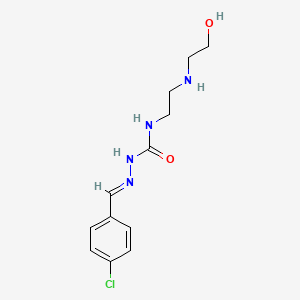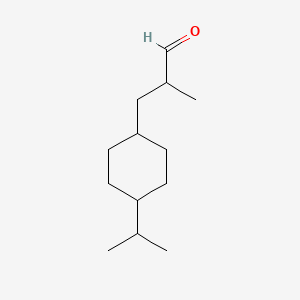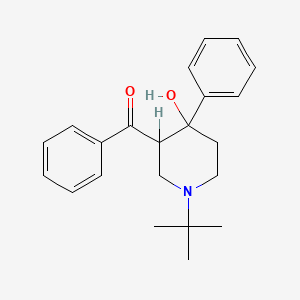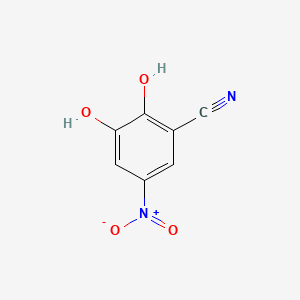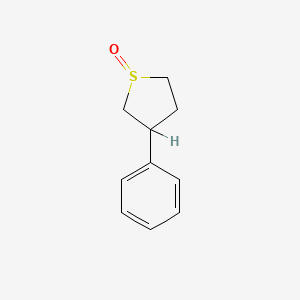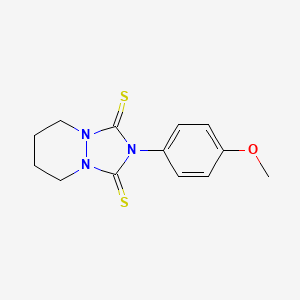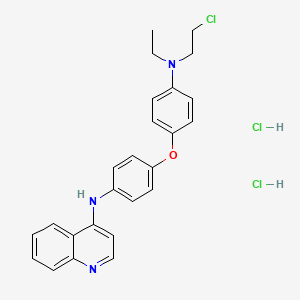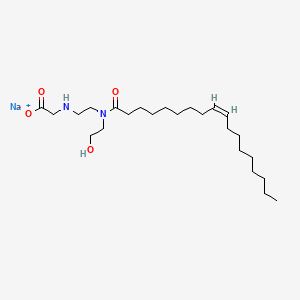
Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is a complex organic compound with a molecular formula of C26H44NNaO6. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate typically involves the reaction of 9-octadecenoyl chloride with N-(2-hydroxyethyl)glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrocarbon chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is used as a surfactant due to its amphiphilic nature. It helps in the formation of micelles and can be used in various chemical reactions to enhance solubility and reactivity.
Biology
In biological research, this compound is studied for its potential role in cell membrane interactions. Its structure allows it to integrate into lipid bilayers, making it useful in studies related to membrane dynamics and protein-lipid interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological membranes makes it a candidate for drug delivery systems, where it can help in the targeted delivery of therapeutic agents.
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in emulsifying and stabilizing formulations.
Mecanismo De Acción
The mechanism of action of Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-associated processes. It can also interact with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
- Sodium (Z)-4-[4-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]butoxy]-4-oxobut-2-enoate
Uniqueness
Compared to similar compounds, Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate stands out due to its specific structure that combines a long hydrocarbon chain with functional groups that enhance its reactivity and versatility. This unique combination makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
94087-11-3 |
|---|---|
Fórmula molecular |
C24H45N2NaO4 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
sodium;2-[2-[2-hydroxyethyl-[(Z)-octadec-9-enoyl]amino]ethylamino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26(20-21-27)19-18-25-22-24(29)30;/h9-10,25,27H,2-8,11-22H2,1H3,(H,29,30);/q;+1/p-1/b10-9-; |
Clave InChI |
MMVRYQHLZLIJHK-KVVVOXFISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


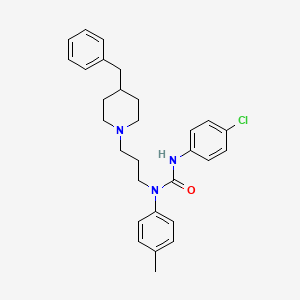
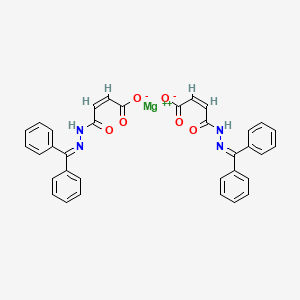
![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
